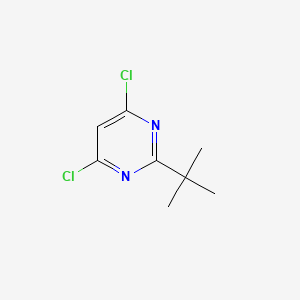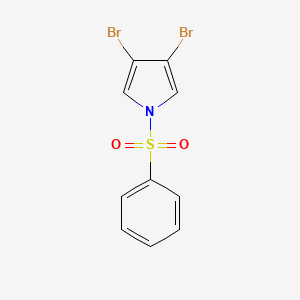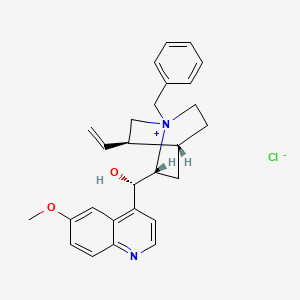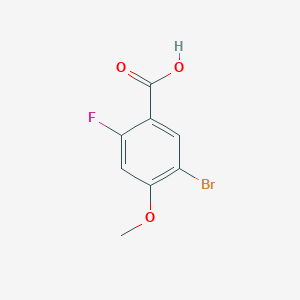
2-(tert-Butyl)-4,6-dichloropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-4,6-dichloropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes and are found in many natural and synthetic compounds. The presence of the tert-butyl group and two chlorine atoms in the 2, 4, and 6 positions, respectively, makes this compound unique and of interest in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4,6-dichloropyrimidine typically involves the chlorination of 2-tert-butylpyrimidine. One common method is the reaction of 2-tert-butylpyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
化学反応の分析
Types of Reactions
2-(tert-Butyl)-4,6-dichloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 4 and 6 positions can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide, and other oxidized derivatives.
Reduction: Dihydropyrimidine derivatives.
科学的研究の応用
2-(tert-Butyl)-4,6-dichloropyrimidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Employed in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-(tert-Butyl)-4,6-dichloropyrimidine involves its interaction with various molecular targets. The chlorine atoms and tert-butyl group can participate in hydrogen bonding, van der Waals interactions, and hydrophobic interactions with target molecules. These interactions can influence the compound’s reactivity and binding affinity, making it a valuable tool in chemical and biological studies.
類似化合物との比較
Similar Compounds
2,4,6-Trichloropyrimidine: Similar structure but with an additional chlorine atom at the 2 position.
2-(tert-Butyl)-4-chloropyrimidine: Lacks one chlorine atom compared to 2-(tert-Butyl)-4,6-dichloropyrimidine.
2-(tert-Butyl)-6-chloropyrimidine: Lacks one chlorine atom compared to this compound.
Uniqueness
This compound is unique due to the presence of both the tert-butyl group and two chlorine atoms at specific positions on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
特性
IUPAC Name |
2-tert-butyl-4,6-dichloropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-8(2,3)7-11-5(9)4-6(10)12-7/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTDGBJUITUUCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)


![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)









